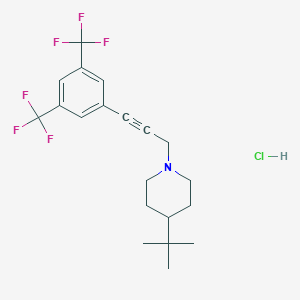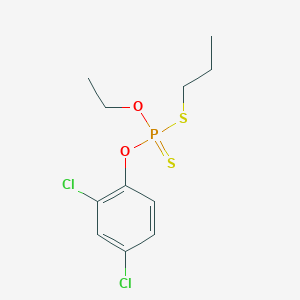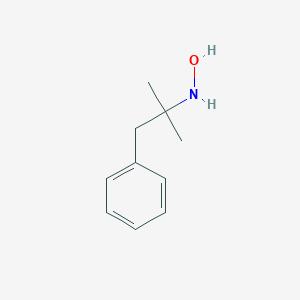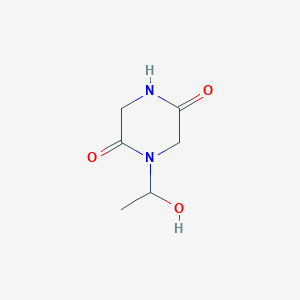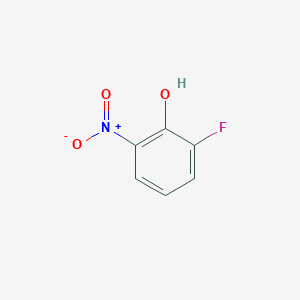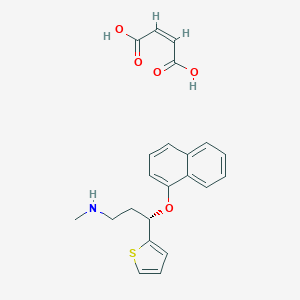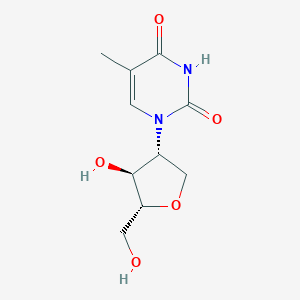
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol (ATA) is a naturally occurring compound that has gained attention in scientific research due to its potential therapeutic properties. ATA is a derivative of thymidine, a nucleoside that is essential for DNA replication and repair. ATA has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not fully understood. However, it has been proposed that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol may interfere with the DNA synthesis and repair pathways in cancer cells, leading to cell death. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been shown to activate the caspase cascade, a series of proteases that play a key role in apoptosis.
Biochemische Und Physiologische Effekte
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is that it is relatively easy to synthesize, making it readily available for laboratory studies. However, one limitation is that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not very stable and can degrade over time, which may affect its activity.
Zukünftige Richtungen
There are several potential future directions for research on 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. One area of interest is the development of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol-based therapies for cancer. Further studies are needed to determine the optimal dosing and delivery methods for 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol in order to maximize its anti-tumor effects. Another area of interest is the investigation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol's potential as an anti-viral agent. Studies are needed to determine the mechanisms by which 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol inhibits viral replication and to identify the viruses that are most susceptible to 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. Additionally, further studies are needed to investigate the potential of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol as an anti-inflammatory agent.
Synthesemethoden
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol can be synthesized through a multi-step process starting from thymidine. The first step involves the removal of the 5'-hydroxyl group of thymidine, followed by the protection of the 3'-hydroxyl group. The resulting compound is then subjected to an anhydro-elimination reaction, resulting in the formation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol.
Wissenschaftliche Forschungsanwendungen
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been studied extensively for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Eigenschaften
CAS-Nummer |
140623-93-4 |
|---|---|
Produktname |
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol |
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
1-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1 |
InChI-Schlüssel |
PVDLLCLDSAFEFJ-PRJMDXOYSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H]([C@H]2O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
Synonyme |
1,4-ANHYDRO-2-DEOXY-2-(THYMIN-1-YL)-D-ARABINITOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
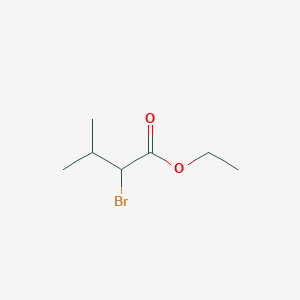
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
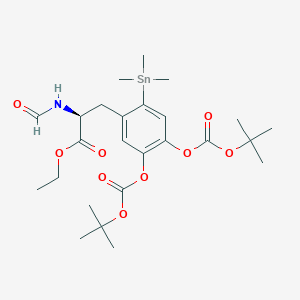
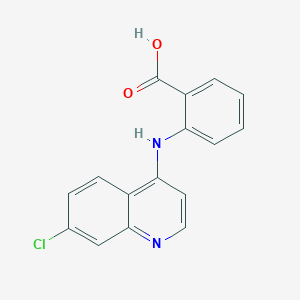
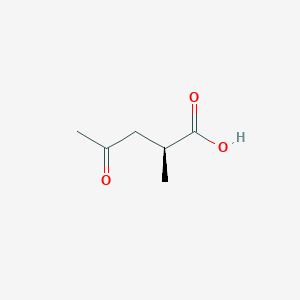

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
